6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol It is a derivative of tetrahydronaphthalene, characterized by the presence of a methoxy group at the 6-position and a methylamine group at the 1-position
Scientific Research Applications
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
The safety information for 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the serotonin transporter .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit serotonin (5-ht) uptake .
Biochemical Pathways
Inhibition of serotonin uptake can affect various biochemical pathways related to mood regulation, sleep, and other physiological processes .
Result of Action
Similar compounds that inhibit serotonin uptake have been found to exert antidepressant-like behavioral effects in rats .
Biochemical Analysis
Biochemical Properties
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain neurotransmitter receptors, influencing their activity. This compound can modulate the function of enzymes involved in neurotransmitter synthesis and degradation, thereby affecting the overall biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in neurotransmitter synthesis, leading to changes in cellular metabolism and function . Additionally, this compound can affect cell signaling pathways by modulating receptor activity, which in turn influences cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, it may inhibit enzymes involved in neurotransmitter degradation, resulting in increased levels of neurotransmitters . This compound can also bind to receptors, altering their conformation and activity, which affects downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance neurotransmitter activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level must be reached to elicit a noticeable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. This compound can affect metabolic flux, leading to changes in metabolite levels . For example, it may increase the levels of certain neurotransmitters by inhibiting their degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its overall biochemical effects, as it determines the concentration of the compound in various tissues and cells .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1-tetralone.
Reductive Amination: The 6-methoxy-1-tetralone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the N-methylamine group at the 1-position.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, affecting the aromatic ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: This compound has a similar structure but with a methyl group at the 3-position instead of the N-methyl group.
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the N-methyl group, which can affect its chemical and biological properties.
Uniqueness
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the methoxy and N-methyl groups can enhance its solubility and binding affinity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-12-5-3-4-9-8-10(14-2)6-7-11(9)12;/h6-8,12-13H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYENFELWELQBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1C=CC(=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41566-67-0 | |
Record name | 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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